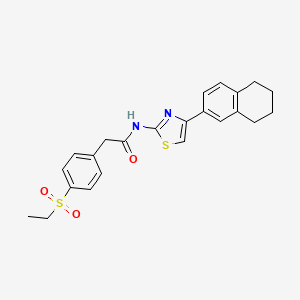

2-(4-(ethylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S2/c1-2-30(27,28)20-11-7-16(8-12-20)13-22(26)25-23-24-21(15-29-23)19-10-9-17-5-3-4-6-18(17)14-19/h7-12,14-15H,2-6,13H2,1H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTIUEDLASQAOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(ethylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an ethylsulfonyl group, a thiazole moiety, and a tetrahydronaphthalene derivative. Its molecular formula is , and it has a molecular weight of approximately 364.48 g/mol.

Structural Formula

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O2S |

| Molecular Weight | 364.48 g/mol |

| IUPAC Name | 2-(4-(ethylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide |

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. Compounds with thiazole rings have been shown to exhibit diverse pharmacological effects, such as:

- Antitumor Activity : Thiazoles are known for their cytotoxic effects against cancer cell lines. The presence of electron-donating groups on the phenyl ring enhances this activity .

- Anticonvulsant Properties : Some thiazole derivatives have demonstrated significant anticonvulsant activity in animal models .

- Antimicrobial Effects : The compound's structure suggests potential antibacterial properties, with studies indicating that thiazole derivatives can inhibit bacterial growth effectively .

Case Studies and Research Findings

- Antitumor Activity : A study evaluating thiazole-containing compounds found that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly impacted cytotoxicity .

- Anticonvulsant Efficacy : Research involving thiazole derivatives showed promising results in reducing seizure activity in rodent models. Compounds similar to the one were tested for their ability to prevent seizures induced by pentylenetetrazol (PTZ), with some achieving complete protection .

- Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested against common bacterial strains. Results indicated that several compounds exhibited antimicrobial activity comparable to established antibiotics, suggesting potential therapeutic applications in treating infections .

Comparative Biological Activity Table

Comparison with Similar Compounds

Structural Features

The compound’s structure combines:

- Tetrahydronaphthalenyl-thiazole core : Provides a rigid, lipophilic scaffold, likely influencing membrane permeability.

Key analogs for comparison :

Physicochemical Properties

- Melting Points: Quinazolinone derivatives () exhibit high melting points (170.5–315.5°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding via sulfamoyl groups). The target compound’s ethylsulfonyl group may similarly elevate its melting point . Thiazole derivatives () with phenylsulfonyl groups have moderate melting points, suggesting the tetrahydronaphthalene moiety in the target compound could further increase rigidity and thermal stability .

- Synthetic Yields: Quinazolinone derivatives () show yields of 68–91%, influenced by substituent steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.